molecular formula C26H25NO3 B13895155 2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide

2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide

Cat. No.: B13895155
M. Wt: 399.5 g/mol
InChI Key: RRNXUUBLQLMXRU-UHFFFAOYSA-N
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Description

2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide is an organic compound with the molecular formula C19H19NO2. It is known for its unique structure, which includes a benzylidene group, a methyl group, and a phenylmethoxyphenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide can be compared with other similar compounds, such as:

    2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide: Similar structure but lacks the phenylmethoxy group, which may result in different chemical and biological properties.

    4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.

Biological Activity

2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide, with the CAS number 125971-57-5, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO2, with a molecular weight of 293.36 g/mol. The compound features a complex structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition properties. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of benzylidene compounds can exhibit potent cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 3.56 µM to 11.78 µM against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231) .
  • Mechanism of Action : The anticancer effects are often mediated through the inhibition of key signaling pathways such as EGFR/PI3K/Akt/mTOR. For example, one derivative exhibited an IC50 value of 0.1812 µM against EGFR, highlighting its potential as a targeted therapy .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : Similar benzylidene derivatives have shown significant inhibitory activity against mushroom tyrosinase, which is crucial in melanin biosynthesis . This suggests potential applications in skin whitening agents or treatments for hyperpigmentation.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activities of benzylidene derivatives:

StudyCompoundActivityIC50 Value
Study ACompound 5Cytotoxicity on PC-3 cells3.56 µM
Study BCompound 4cCytotoxicity on MDA-MB-231 cells8.5 µM
Study CCompound 5EGFR Inhibition0.1812 µM
Study DCompound XTyrosinase InhibitionNot specified

Structure-Activity Relationship (SAR)

Investigations into the SAR reveal that the presence of specific functional groups significantly influences the biological activity of these compounds:

  • Hydrazone Moiety : Compounds featuring a hydrazone group tend to exhibit enhanced cytotoxicity.
  • Substituents : Electron-withdrawing groups on the benzylidene moiety improve potency against cancer cell lines .

Properties

IUPAC Name

2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNXUUBLQLMXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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